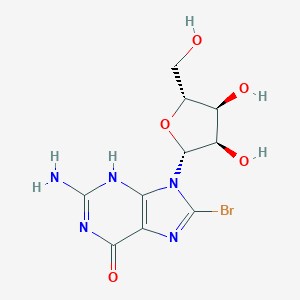

8-Bromoguanosin

Übersicht

Beschreibung

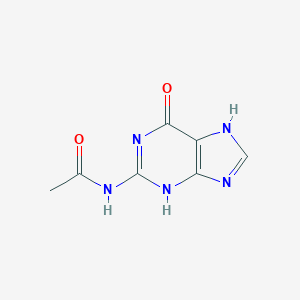

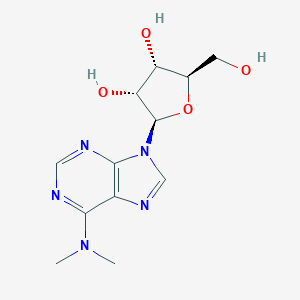

8-Bromoguanosin ist ein bromiertes Derivat von Guanosin, einem Nukleosid, das aus Guanin besteht, das an einen Ribosezucker gebunden ist. Das Bromatom ist an der achten Position der Guaninbase substituiert. Diese Verbindung ist bekannt für ihre einzigartigen strukturellen Eigenschaften und ihre Fähigkeit, die syn-Konformation anzunehmen, was das Verhalten von RNA-Molekülen beeinflussen kann .

Wissenschaftliche Forschungsanwendungen

8-Bromoguanosin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird verwendet, um die konformationellen Eigenschaften von Nukleosiden und Nukleotiden zu untersuchen.

Biologie: Es wird zur Untersuchung von RNA-Strukturen und ihren Wechselwirkungen mit Proteinen eingesetzt.

Industrie: Es wird bei der Synthese verschiedener Pharmazeutika und biochemischer Reagenzien verwendet

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es die syn-Konformation annimmt, wodurch die konformationelle Heterogenität von RNA reduziert wird. Diese Konformation kann die Funktion von RNA-Molekülen verbessern. Darüber hinaus aktiviert es Lymphozyten und natürliche Killerzellen, indem es die Produktion von Interferonen induziert . Die molekularen Zielstrukturen umfassen RNA-Moleküle und Immunzellen, und die beteiligten Pfade sind mit der Immunaktivierung und RNA-Stabilisierung verbunden .

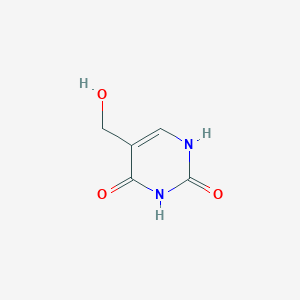

Ähnliche Verbindungen:

8-Bromoadenosin: Ein weiteres bromiertes Nukleosid mit ähnlichen strukturellen Eigenschaften.

This compound-3′,5′-cyclisches Monophosphat: Ein zyklisches Derivat von this compound mit erhöhter Stabilität und Hydrolyseresistenz

Einzigartigkeit: this compound ist einzigartig aufgrund seiner Fähigkeit, die syn-Konformation anzunehmen, die bei anderen Nukleosiden nicht üblich ist. Diese Eigenschaft macht es besonders nützlich für die Untersuchung von RNA-Strukturen und -Wechselwirkungen .

Wirkmechanismus

Target of Action

8-Bromoguanosine is a brominated derivative of guanosine . It is known to preferentially adopt the syn conformation as nucleosides, which can be used to reduce the conformational heterogeneity of RNA to potentially enhance its function . The primary targets of 8-Bromoguanosine are lymphocytes, which it activates through an intracellular mechanism to exert immunostimulatory effects .

Mode of Action

8-Bromoguanosine interacts with its targets by adopting the syn conformation as nucleosides . This interaction reduces the conformational heterogeneity of RNA, potentially enhancing its function . It also activates lymphocytes through an intracellular mechanism .

Biochemical Pathways

8-Bromoguanosine affects the biochemical pathways related to RNA function and lymphocyte activation . By adopting the syn conformation as nucleosides, it can influence the structure and function of RNA . Additionally, its activation of lymphocytes can impact immune response pathways .

Result of Action

The molecular and cellular effects of 8-Bromoguanosine’s action include the potential enhancement of RNA function and the activation of lymphocytes . These effects can lead to changes in cellular processes and immune responses .

Biochemische Analyse

Biochemical Properties

8-Bromoguanosine has been found to interact with various enzymes and proteins. It is resistant to metabolic processing by B cells . This resistance suggests that 8-Bromoguanosine might interact with enzymes involved in the purine metabolic pathways .

Cellular Effects

8-Bromoguanosine has been shown to exert significant effects on various types of cells. For instance, it has been found to suppress the proliferation, invasion, and migration of epithelial ovarian cancer (EOC) cells . It also exerts striking immunostimulatory effects upon bone marrow-derived lymphoid cells in vitro .

Molecular Mechanism

The molecular mechanism of 8-Bromoguanosine involves its interaction with various biomolecules. For instance, it has been found to decrease the phosphorylation of epidermal growth factor receptor (EGFR) and downstream proteins phospholipase Cγ1 (PLC γ1), inhibiting cytoplasmic Ca2+ release as well as PKC transferring to cell membrane .

Temporal Effects in Laboratory Settings

Over time, 8-Bromoguanosine has been observed to exert various effects in laboratory settings. For instance, it has been found to suppress tumor progression through the EGFR/PLC γ1 pathway in epithelial ovarian cancer .

Dosage Effects in Animal Models

In animal models, the effects of 8-Bromoguanosine have been found to vary with different dosages. For instance, treatment by intraperitoneal administration of 8-Bromoguanosine (150 mg/kg once daily for 1 week and thereafter once weekly for 1 month) has been found to produce an effect similar to that of treatment with the classical antimonial drug, Glucantime, in Leishmania amazonensis-infected CBA/J mice .

Metabolic Pathways

8-Bromoguanosine is involved in various metabolic pathways. It is resistant to metabolic processing by B cells, suggesting that it might interact with enzymes involved in the purine metabolic pathways .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: 8-Bromoguanosin kann durch einen zweistufigen Prozess synthetisiert werden. Der erste Schritt beinhaltet die Bromierung von Guanosin unter Verwendung von Brom oder einem Bromierungsmittel wie N-Bromsuccinimid. Die Reaktion wird typischerweise in einer wässrigen Lösung bei Raumtemperatur durchgeführt. Der zweite Schritt beinhaltet die Reinigung durch Kristallisation oder Chromatographie .

Industrielle Produktionsverfahren: In industriellen Umgebungen folgt die Produktion von this compound ähnlichen synthetischen Routen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden für höhere Ausbeuten und Reinheit optimiert. Der Einsatz von automatisierten Systemen für die Bromierung und Reinigung stellt Konsistenz und Effizienz in der Produktion sicher .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 8-Bromoguanosin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann durch Singulett-Sauerstoff oxidiert werden, was zur Bildung von Radikal-Kationen führt.

Substitution: Das Bromatom kann durch andere funktionelle Gruppen durch Reaktionen wie die Suzuki-Miyaura-Kupplung substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Singulett-Sauerstoff wird häufig für Oxidationsreaktionen verwendet.

Substitution: Arylboronsäuren werden in Suzuki-Miyaura-Kupplungsreaktionen verwendet, typischerweise in wässrigen Lösungen.

Hauptprodukte:

Oxidation: Die Hauptprodukte sind Radikal-Kationen von this compound.

Substitution: Die Hauptprodukte sind 8-arylierte Guanosinderivate

Vergleich Mit ähnlichen Verbindungen

8-Bromoadenosine: Another brominated nucleoside with similar structural properties.

8-Bromoguanosine 3′,5′-cyclic monophosphate: A cyclic derivative of 8-Bromoguanosine with enhanced stability and resistance to hydrolysis

Uniqueness: 8-Bromoguanosine is unique due to its ability to adopt the syn conformation, which is not commonly observed in other nucleosides. This property makes it particularly useful in studying RNA structures and interactions .

Eigenschaften

IUPAC Name |

2-amino-8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)/t2-,4-,5-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUCSHXLTWZYBA-UMMCILCDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4016-63-1 | |

| Record name | 8-Bromoguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4016-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromoguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004016631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-bromoguanosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.526 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

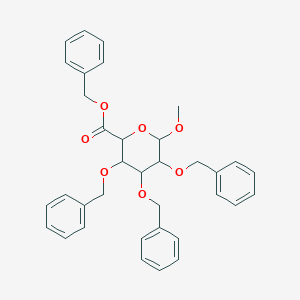

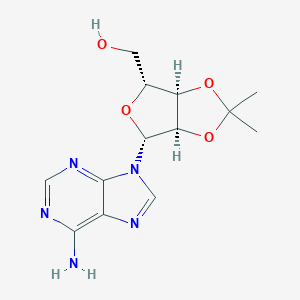

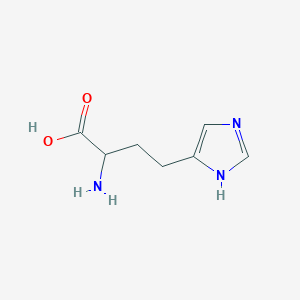

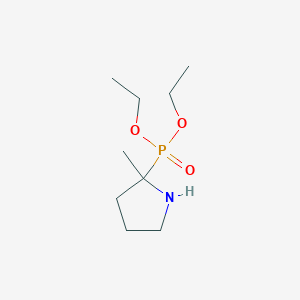

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 8-Bromoguanosine?

A1: Unlike many other immunostimulants, 8BrGuo acts intracellularly. It enters cells through a carrier-mediated transport system similar to that of adenosine, with both high-affinity and low-affinity components [, ]. Once inside the cell, it appears to directly or indirectly activate lymphocytes, primarily B cells, leading to a cascade of immunological responses [, ].

Q2: How does 8-Bromoguanosine's intracellular activity differ from surface membrane-directed mitogens?

A2: Studies show that manipulations designed to disrupt plasma membrane fluidity or modulate surface membrane proteins like IgM have a far greater inhibitory effect on surface membrane-directed mitogens compared to 8BrGuo. This suggests that 8BrGuo primarily acts on intracellular targets rather than cell surface receptors [, ].

Q3: Does 8-Bromoguanosine require processing by B cells to exert its effects?

A3: Interestingly, 8BrGuo and its cyclic monophosphate derivative, 8-bromoguanosine-3'5'-cyclic monophosphate (8Br-cGMP), are resistant to metabolic processing by B cells []. This resistance persists even in broken cell preparations, indicating that the brominated compounds are not simply inaccessible to the relevant enzymes [].

Q4: What are the downstream effects of 8-Bromoguanosine on immune cells?

A4: 8BrGuo has been shown to activate various immune cells, including B cells [, ], T cells [], natural killer (NK) cells [], and macrophages []. This activation leads to a range of immunological responses, including:

- B cell activation: Induction of polyclonal immunoglobulin synthesis and secretion in both murine and human lymphocytes [, ].

- T cell activation: Provides a T cell-like inductive signal for B cells, enabling them to mount antigen-specific responses to T cell-dependent antigens even in the absence of T cells [, ].

- NK cell and macrophage activation: Induces cytotoxic activity in NK cells and macrophages through the induction of interferon (IFN) production [].

Q5: Does 8-Bromoguanosine exhibit adjuvant activity?

A5: Yes, 8BrGuo demonstrates potent in vivo adjuvant activity when administered to mice after antigen exposure []. This effect is dose- and time-dependent, with maximal enhancement observed at optimal antigenic concentrations [].

Q6: What is the molecular formula and weight of 8-Bromoguanosine?

A6: The molecular formula of 8-Bromoguanosine is C10H12BrN5O5, and its molecular weight is 362.15 g/mol.

Q7: Have computational studies been performed to investigate the interactions of 8-Bromoguanosine with biological targets?

A8: While the provided research primarily focuses on experimental investigations, one study utilized computational modeling to understand the reactions of the radical cation of 8BrGuo (8BrGuo•+) with singlet molecular oxygen (1O2) []. Using density functional theory and coupled cluster calculations, they mapped potential energy surfaces and identified favorable reaction pathways, providing insights into the oxidative damage pathways of 8BrGuo [].

Q8: How does bromination at the C8 position of guanosine affect its biological activity?

A9: The bromination at the C8 position appears crucial for the immunostimulatory effects of 8BrGuo. Studies have shown that native guanosine lacks the potent effects observed with 8BrGuo, indicating the importance of the bromine substitution for its activity [].

Q9: Are there other C8-substituted guanine ribonucleosides with similar biological activities?

A10: Yes, 8-mercaptoguanosine (8SGuo) is another C8-substituted guanine ribonucleoside that exhibits potent immunostimulatory and immunoregulatory activities similar to 8BrGuo [, ].

Q10: Has the efficacy of 8-Bromoguanosine been tested in models of infectious disease?

A11: Yes, 8BrGuo has shown promising results in vitro and in vivo against the intracellular parasite Leishmania amazonensis, the causative agent of cutaneous leishmaniasis [, ].

- In vitro: Macrophages treated with 8BrGuo exhibited significantly reduced parasite loads [].

- In vivo: 8BrGuo treatment in L. amazonensis-infected mice resulted in smaller lesions, delayed ulceration, and comparable efficacy to the standard antimonial drug Glucantime [].

Q11: What is known about the toxicity profile of 8-Bromoguanosine?

A12: While more comprehensive toxicity studies are needed, initial investigations in mice suggest that 8BrGuo has a favorable safety profile []. Treatment with the nucleoside did not show significant toxicity as assessed by various parameters, including:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-hydroxy-6-(hydroxymethyl)-2-octoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B14619.png)